molecular formula C12H13N3OS B11377482 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11377482
M. Wt: 247.32 g/mol
InChI Key: CBBZFJTXJJQGNU-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 4-methylbenzenamine with thiosemicarbazide to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,2,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with propanoyl chloride to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3) to introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In cancer research, the compound has been shown to inhibit enzymes such as topoisomerase and kinases, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide stands out due to its specific combination of a thiadiazole ring and a propanamide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C12H13N3OS/c1-3-10(16)13-12-14-11(15-17-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,15,16)

InChI Key

CBBZFJTXJJQGNU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)C

Origin of Product

United States

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